molecular formula C23H20N2O4 B239914 3,4-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

3,4-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

货号 B239914
分子量: 388.4 g/mol
InChI 键: GPPMFDQKDMRUTF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide, also known as DMXAA, is a synthetic compound that has been researched extensively for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s and has been studied for its ability to induce tumor necrosis and inhibit tumor growth.

作用机制

The mechanism of action of 3,4-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. 3,4-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to activate the production of cytokines, such as tumor necrosis factor alpha (TNF-α), which can induce tumor cell death. 3,4-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has also been shown to increase the permeability of tumor blood vessels, which can enhance the delivery of chemotherapy drugs to the tumor.
Biochemical and Physiological Effects
3,4-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to have several biochemical and physiological effects. In preclinical studies, 3,4-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to increase the production of cytokines, such as TNF-α and interferon gamma (IFN-γ), which can activate the immune system and induce tumor cell death. 3,4-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has also been shown to increase the permeability of tumor blood vessels, which can enhance the delivery of chemotherapy drugs to the tumor.

实验室实验的优点和局限性

One of the advantages of using 3,4-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in various types of cancer. 3,4-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has also been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and radiation therapy. However, one of the limitations of using 3,4-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments is its potential toxicity, which can limit its use in clinical trials.

未来方向

There are several future directions for the research of 3,4-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. One potential direction is the development of new formulations of 3,4-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide that can enhance its efficacy and reduce its toxicity. Another potential direction is the study of 3,4-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in combination with other immunotherapies, such as checkpoint inhibitors, to enhance its immune-activating effects. Additionally, the study of 3,4-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in combination with other cancer treatments, such as targeted therapies, may also be a promising direction for future research.

合成方法

The synthesis of 3,4-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves several steps, including the reaction of 2-amino-5-methylbenzoic acid with 2,3-dimethoxybenzoyl chloride to form 3,4-dimethoxy-N-(2,3-dimethoxybenzoyl)-5-methylanthranilic acid. This intermediate is then reacted with 6-methyl-2-aminobenzoxazole and 4-nitrophenyl chloroformate to form 3,4-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide.

科学研究应用

3,4-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been studied extensively for its potential use in cancer treatment. Preclinical studies have shown that 3,4-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can induce tumor necrosis and inhibit tumor growth in various types of cancer, including lung, breast, and colon cancer. 3,4-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.

属性

产品名称

3,4-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

分子式

C23H20N2O4

分子量

388.4 g/mol

IUPAC 名称

3,4-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C23H20N2O4/c1-14-4-10-18-20(12-14)29-23(25-18)15-5-8-17(9-6-15)24-22(26)16-7-11-19(27-2)21(13-16)28-3/h4-13H,1-3H3,(H,24,26)

InChI 键

GPPMFDQKDMRUTF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC

规范 SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。